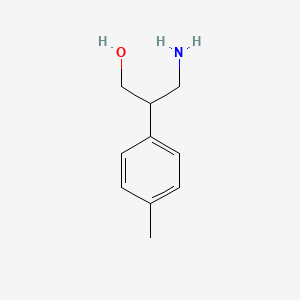

3-Amino-2-p-tolyl-propan-1-ol

Description

3-Amino-2-p-tolyl-propan-1-ol is a secondary alcohol and amine derivative with a molecular structure characterized by a hydroxyl group (-OH) at the first carbon, a p-tolyl (4-methylphenyl) group at the second carbon, and an amino group (-NH₂) at the third carbon. Its stereochemistry and functional groups make it suitable for studying receptor interactions and metabolic pathways.

Properties

IUPAC Name |

3-amino-2-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10,12H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHLUXUZXPVWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-p-tolyl-propan-1-ol can be achieved through several methods. One common approach involves the reaction of p-tolualdehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents . Another method involves the use of Grignard reagents, where p-tolylmagnesium bromide reacts with an appropriate oxirane to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-p-tolyl-propan-1-ol undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Amine derivatives.

Substitution: Substituted amines and other derivatives.

Scientific Research Applications

3-Amino-2-p-tolyl-propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-p-tolyl-propan-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The p-tolyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets . These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol

- Structure: Features a p-tolyloxy group (ether-linked p-tolyl) and a benzimidazole-derived imino group instead of the primary amino and hydroxyl groups in 3-Amino-2-p-tolyl-propan-1-ol.

- This structural difference may alter solubility and receptor-binding profiles .

b) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Substitutes the p-tolyl group with a thiophene ring and replaces the primary amino group with a methylamino (-NHCH₃) group.

- The methylamino group reduces polarity compared to the primary amine in this compound, which could affect membrane permeability .

Aromatic Substituent Variations

a) 3-(2-Aminopyridin-3-yl)propan-1-ol

- Structure: Replaces the p-tolyl group with a 2-aminopyridin-3-yl group, introducing a nitrogen-containing heterocycle.

- This contrasts with the non-polar p-tolyl group in the target compound .

b) 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol

- Structure : Similar to the above but includes an iodine atom at the 5-position of the pyridine ring.

- This modification is absent in this compound, which lacks halogen substituents .

Branching and Stereochemical Differences

a) 3-Amino-4-methyl-2-propan-2-ylpentan-1-ol

- Structure: Features a branched isopropyl group and additional methyl substituents, differing from the linear propane backbone of this compound.

- Implications : Increased steric hindrance in the branched compound may reduce enzymatic metabolism rates compared to the linear structure of the target molecule. Safety data for this compound restrict its use to research settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.